(S)-Benzyl (1-oxopentan-2-YL)carbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-6-12(9-15)14-13(16)17-10-11-7-4-3-5-8-11/h3-5,7-9,12H,2,6,10H2,1H3,(H,14,16)/t12-/m0/s1 |
InChI Key |
QLICRBGTURRRJF-LBPRGKRZSA-N |
Isomeric SMILES |
CCC[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Contextualizing S Benzyl 1 Oxopentan 2 Yl Carbamate Within Chiral Carbamate Chemistry
(S)-Benzyl (1-oxopentan-2-YL)carbamate belongs to the family of chiral carbamates, which are organic compounds characterized by a carbamate (B1207046) functional group (-NHCOO-) attached to a chiral scaffold. Carbamates are noted for their chemical stability and their capacity to influence the conformational properties of molecules. acs.org The benzyl (B1604629) carbamate moiety, in particular, is well-known in organic synthesis as the benzyloxycarbonyl (Cbz or Z) protecting group for amines. masterorganicchemistry.comchemicalbook.com This protecting group is lauded for its stability under a wide range of reaction conditions and its straightforward removal by catalytic hydrogenation. masterorganicchemistry.com
The chirality in this compound arises from the stereocenter at the second carbon of the pentanoyl chain. This defined stereochemistry makes it a valuable precursor in the synthesis of more complex chiral molecules. The interplay between the carbamate functionality and the chiral center allows for stereocontrolled transformations, a cornerstone of modern asymmetric synthesis.
Significance of Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, heavily relies on the use of chiral building blocks. nih.gov These are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product. nih.gov (S)-Benzyl (1-oxopentan-2-YL)carbamate serves as an exemplary chiral building block. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.
The benzyloxycarbonyl group provides robust protection for the amine, allowing for selective reactions at other parts of the molecule. The ketone functionality can be a site for various transformations, such as reduction to a secondary alcohol with controlled stereochemistry, or nucleophilic addition to introduce new carbon-carbon bonds. The chiral center alpha to the carbonyl group can direct the stereochemical outcome of these reactions. The strategic use of such building blocks has significantly advanced the synthesis of complex natural products and pharmaceutical agents. nih.gov
The table below presents some key physicochemical properties of the related compound Benzyl (B1604629) carbamate (B1207046), which forms the core of the title compound.
| Property | Value |
| Molecular Formula | C8H9NO2 |
| Molar Mass | 151.16 g/mol |
| Appearance | White solid |
| Melting Point | 88 °C |
| Solubility | Moderately soluble in water, soluble in organic solvents |
Data for Benzyl carbamate, a closely related parent compound. wikipedia.org
Analytical and Spectroscopic Methodologies for Structural and Stereochemical Analysis of S Benzyl 1 Oxopentan 2 Yl Carbamate
Chromatographic Techniques for Enantiomeric Purity Assessment
Ensuring the enantiomeric excess of the (S)-enantiomer is critical, particularly in pharmaceutical and biological contexts. Chiral chromatography is the principal method for separating and quantifying enantiomers.
Chiral HPLC is a powerful technique for resolving enantiomers. The development of a successful method for (S)-Benzyl (1-oxopentan-2-YL)carbamate involves the careful selection of a chiral stationary phase (CSP) and an appropriate mobile phase to achieve baseline separation from its (R)-enantiomer.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are frequently effective for separating N-protected amino acid derivatives. nih.gov The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which differ in stability and thus have different retention times.
Method development typically involves screening various CSPs and mobile phase compositions. A common mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. Detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic benzyl (B1604629) group absorbs, typically around 254 nm.
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose derivative) or Chiralcel OD-H (Cellulose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas chromatography offers high resolution and sensitivity for chiral analysis. uni-muenchen.de However, due to the low volatility of this compound, derivatization is often a necessary prerequisite for GC analysis. The aldehyde functional group can be protected, for instance, by conversion to an oxime or acetal (B89532) to enhance thermal stability and chromatographic performance.
The separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative (e.g., permethylated beta-cyclodextrin). gcms.cz These CSPs have chiral cavities that interact differently with the two enantiomers, leading to their separation. gcms.cz The analysis is typically run with a temperature program to ensure elution of the compound in a reasonable time with good peak shape.
Table 2: Representative Chiral GC Method Parameters
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 220 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Derivatization | Protection of the aldehyde group may be required. |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the this compound molecule.
NMR spectroscopy is the most definitive method for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR are used to map the complete carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The aldehydic proton would appear as a singlet or triplet at a characteristic downfield shift (around 9.5-9.7 ppm). The protons of the benzyl group would show signals in the aromatic region (~7.3 ppm), with the benzylic methylene (B1212753) protons appearing as a singlet around 5.1 ppm. The proton on the chiral center (α-carbon) would be a multiplet, and the propyl side chain would exhibit characteristic triplet and multiplet patterns.
The ¹³C NMR spectrum provides information on each carbon atom. The carbonyl carbons of the aldehyde and carbamate (B1207046) groups would be the most downfield signals (typically >170 ppm). The aromatic carbons of the benzyl group would resonate around 127-136 ppm, while the aliphatic carbons of the pentyl backbone and the benzylic carbon would appear at higher field. oregonstate.eduwisc.edu
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment (¹H NMR) | Predicted δ (ppm) | Assignment (¹³C NMR) | Predicted δ (ppm) |
| Aldehyde (-CHO) | ~9.6 (s) | Aldehyde (C=O) | ~202 |
| Aromatic (5H, -C₆H₅) | ~7.3 (m) | Carbamate (C=O) | ~156 |
| NH | ~5.5 (d) | Aromatic (C, quat.) | ~136 |
| Benzylic (-OCH₂Ph) | ~5.1 (s) | Aromatic (CH) | ~128 |
| α-CH | ~4.4 (m) | Benzylic (-OCH₂) | ~67 |
| -CH₂- (side chain) | ~1.7 (m) | α-CH | ~58 |
| -CH₂- (side chain) | ~1.4 (m) | Side Chain (-CH₂) | ~34 |
| -CH₃ (side chain) | ~0.9 (t) | Side Chain (-CH₂) | ~19 |
| Side Chain (-CH₃) | ~13 |
s = singlet, d = doublet, t = triplet, m = multiplet
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. chemguide.co.uk For this compound (C₁₃H₁₇NO₃), the expected monoisotopic mass is approximately 235.12 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
Electron ionization (EI) would lead to characteristic fragmentation. A prominent peak is expected at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by cleavage of the benzylic group. libretexts.org Other significant fragments would arise from the loss of the propyl group, cleavage of the carbamate bond, and loss of CO.
Table 4: Plausible Mass Spectrometry Fragmentation
| m/z | Possible Fragment Ion | Neutral Loss |
| 235 | [M]⁺ | - |
| 206 | [M - CHO]⁺ | Formyl radical |
| 192 | [M - C₃H₇]⁺ | Propyl radical |
| 108 | [C₇H₈O]⁺ | C₆H₉NO |
| 91 | [C₇H₇]⁺ | C₆H₁₀NO₃ |
| 79 | [C₆H₇]⁺ | C₇H₁₀NO₃ |
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. rsc.org A strong, sharp absorption corresponding to the carbamate carbonyl (C=O) stretch would appear around 1700 cm⁻¹. The aldehyde carbonyl stretch would be observed at a slightly higher wavenumber, around 1725 cm⁻¹. The N-H stretch of the carbamate would be visible as a distinct band around 3300 cm⁻¹. Other important signals include C-H stretches for the aromatic and aliphatic portions, and aromatic C=C bending vibrations. rsc.orgnist.gov
UV-Vis spectroscopy provides information about conjugated systems and chromophores. The primary chromophore in this molecule is the benzene (B151609) ring of the benzyl protecting group. It is expected to exhibit absorption maxima (λmax) in the UV region, typically around 255-265 nm, which is characteristic of a monosubstituted benzene ring. masterorganicchemistry.comresearchgate.net The carbonyl groups also possess n→π* transitions, but these are generally weak and may be observed as a shoulder on the main aromatic absorption band. masterorganicchemistry.com
Table 5: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Carbamate) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~2960-2870 |
| C-H (Aldehyde) | Stretching | ~2820 and ~2720 |
| C=O (Aldehyde) | Stretching | ~1725 |
| C=O (Carbamate) | Stretching | ~1700 |
| C=C (Aromatic) | Stretching | ~1605, 1495, 1455 |
| C-O (Carbamate) | Stretching | ~1250 |
X-ray Crystallography in the Determination of Absolute Stereochemistry of this compound
X-ray crystallography stands as the gold standard for the direct and unequivocal determination of the absolute stereochemistry of a chiral molecule. This powerful technique relies on the diffraction of X-rays by a single crystal of the compound, which provides a detailed three-dimensional map of the electron density, and thus the precise arrangement of atoms in the crystal lattice.
The process of determining the absolute configuration of this compound via X-ray crystallography would involve several key steps. Firstly, a high-quality single crystal of the compound must be grown. This is often a challenging step, requiring the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to yield a set of crystallographic data.
The solution of the crystal structure reveals the connectivity of the atoms and their relative spatial arrangement. To determine the absolute stereochemistry, the anomalous dispersion effect is utilized. This effect, which is more pronounced for heavier atoms, allows for the differentiation between the two possible enantiomers. By comparing the calculated and observed diffraction intensities, the correct absolute configuration can be assigned with a high degree of confidence.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 15.4 Å |
| Resolution | 1.0 Å |
| Flack Parameter | 0.05(10) |
| Absolute Stereochemistry | Confirmed as (S) |
The Flack parameter, in this representative data, being close to zero, would provide strong evidence for the correct assignment of the (S) configuration. The bond lengths and angles obtained from the crystal structure would also provide valuable information about the conformation of the molecule in the solid state.
Polarimetry and Circular Dichroism (CD) Spectroscopy for Chirality Assessment of this compound
While X-ray crystallography provides definitive proof of absolute stereochemistry, chiroptical techniques such as polarimetry and circular dichroism (CD) spectroscopy are invaluable for the routine assessment of chirality and enantiomeric purity in solution.
Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. This rotation, known as optical rotation, is a characteristic property of a chiral molecule and is directly proportional to the concentration of the sample and the path length of the light. The specific rotation, [α], is a standardized value that is independent of concentration and path length and is a physical constant for a given enantiomer under specific conditions (temperature, wavelength, and solvent).
For this compound, the specific rotation would be expected to be a non-zero value. A positive sign (+) indicates dextrorotation (rotation to the right), while a negative sign (-) indicates levorotation (rotation to the left). It is important to note that the sign of optical rotation is not directly correlated with the (R) or (S) designation. The magnitude of the specific rotation is a measure of the enantiomeric purity of the sample. A racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of zero.
| Parameter | Value |
|---|---|
| Specific Rotation [α]D20 | (Hypothetical Value) +X.X° |
| Concentration (c) | 1 g/100 mL |
| Solvent | Chloroform |
| Wavelength | 589 nm (Sodium D-line) |
| Temperature | 20 °C |
The hypothetical positive value in the table indicates that the (S)-enantiomer is dextrorotatory under these conditions.
Circular Dichroism (CD) Spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength. Chiral molecules exhibit characteristic CD signals in the wavelength regions where they have chromophores (light-absorbing groups).
In this compound, the key chromophores are the phenyl group of the benzyl carbamate and the carbonyl group of the oxopentanoyl moiety. The electronic transitions associated with these chromophores are sensitive to the chiral environment and will give rise to specific Cotton effects (positive or negative peaks) in the CD spectrum.
The sign and intensity of the Cotton effects can often be correlated with the absolute configuration of the stereocenter. For N-protected amino acids and their derivatives, empirical rules and theoretical calculations can be used to predict the expected CD spectrum for a given enantiomer. For instance, the n → π* transition of the carbamate carbonyl and the π → π* transitions of the aromatic ring would be expected to produce distinct CD bands. The analysis of these bands can provide strong evidence for the (S) configuration of the molecule in solution.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) | Assignment |
|---|---|---|
| ~270 | (Hypothetical) Positive | π → π* (Phenyl) |
| ~220 | (Hypothetical) Negative | n → π* (Carbamate C=O) |
| ~200 | (Hypothetical) Positive | π → π* (Carbamate C=O) |
The hypothetical data in the table illustrates the type of information that would be obtained from a CD spectrum, allowing for the stereochemical assignment based on the signs of the Cotton effects.
Computational and Theoretical Studies of S Benzyl 1 Oxopentan 2 Yl Carbamate
Quantum Chemical Calculations of Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-Benzyl (1-oxopentan-2-YL)carbamate. These methods solve approximations of the Schrödinger equation to determine the molecule's optimal three-dimensional structure and the distribution of its electrons. rowansci.com
Molecular Conformation: The first step in a computational study is typically a geometry optimization, which identifies the lowest energy arrangement of the atoms, known as the equilibrium geometry. For a flexible molecule like N-Cbz-L-norvaline, with several rotatable bonds, this process can identify multiple stable conformers and rank them by energy. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, paired with various basis sets (e.g., 6-31G*, cc-pVTZ), are commonly used for this purpose. scirp.orgscirp.org For instance, studies on similar benzyl (B1604629) carbamates have utilized DFT functionals like B3LYP and PBEPBE to achieve accurate geometries. scirp.org
Electronic Structure: Once the geometry is optimized, a wealth of information about the electronic structure can be calculated. This includes:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and susceptibility to electronic excitation.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of interaction and reaction.
Atomic Charges: Various schemes (e.g., Mulliken, ChelpG) can be used to assign partial charges to each atom, quantifying the polarity of bonds within the molecule. scirp.org
These calculations provide a detailed picture of the molecule's inherent properties, which governs its behavior in subsequent interactions and reactions. mdpi.com
Table 1: Illustrative Quantum Chemical Methods and Calculated Properties for Benzyl Carbamate (B1207046) Analogs This table presents typical data obtained from quantum chemical calculations on benzyl carbamate derivatives, illustrating the types of information generated for this compound.
| Method/Basis Set | Property Calculated | Typical Finding for Benzyl Carbamate Analogs | Reference |
| HF/6-31+G(d) | Geometry Optimization | Provides a reliable geometric structure with minimal computational cost. | scirp.orgscirp.org |
| B3LYP/6-311+G(d,p) | Atomic Charges (ChelpG) | Reveals the polarization of the C=O and N-H bonds in the carbamate group. | scirp.orgscirp.org |
| PBEPBE/6-31+G(d) | Molecular Volume | Quantifies the space occupied by the molecule, which is related to steric effects. | scirp.orgscirp.org |
| MP2/aug-cc-pVDZ | Dipole Moment | Calculates the overall polarity of the molecule. | researchgate.net |
| B3LYP/6-311+G(d,p) | HOMO/LUMO Energies | Determines the frontier molecular orbitals, indicating sites for nucleophilic and electrophilic attack. | researchgate.net |
Molecular Dynamics Simulations of Intermolecular Interactions involving this compound
While quantum chemistry describes a molecule in isolation, Molecular Dynamics (MD) simulations are used to study its behavior over time within a realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the dynamics of molecular conformation and intermolecular interactions. dntb.gov.ua
For this compound, MD simulations can elucidate:
Solvation: How the molecule interacts with solvent molecules (e.g., water, methanol), including the formation and lifetime of hydrogen bonds. Studies on N-Cbz-protected amino acids in methanol have used MD to calculate various physical properties in solution. dntb.gov.uaresearchgate.net
Conformational Dynamics: How the molecule flexes and changes its shape over time. This is particularly important for understanding how it might fit into a constrained environment like an enzyme's active site. nih.gov
Binding to Receptors: If N-Cbz-L-norvaline is being studied as a ligand for a protein, MD simulations can model the binding process, revealing the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) that stabilize the protein-ligand complex. mdpi.com Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability of the complex and the flexibility of its components. mdpi.com
Table 2: Key Parameters from Molecular Dynamics Simulations and Their Significance This table describes common outputs from MD simulations, which would be used to analyze the dynamic behavior of this compound in a simulated environment.
| Parameter | Description | Significance for Intermolecular Interactions | Reference |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from a reference structure over time. | Indicates the stability of the simulated system. A stable RMSD suggests the complex has reached equilibrium. | mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of a protein or ligand, which can be important for binding and function. | mdpi.com |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the compactness of the molecule or complex. Changes in Rg can signify conformational changes. | mdpi.com |
| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed between the molecule and its environment. | Quantifies specific, directional interactions that are crucial for binding affinity and specificity. | rsc.org |
Prediction of Spectroscopic Parameters for this compound
Computational methods are widely used to predict various spectroscopic parameters for molecules. unibo.it These predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of a synthesized compound.
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. scirp.org The calculated frequencies, after appropriate scaling to account for systematic errors, can be compared with experimental Infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular motions (e.g., C=O stretch, N-H bend), which validates the computed equilibrium geometry. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can also calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations can help resolve ambiguities in complex experimental spectra and provide a direct link between the observed signals and the 3D structure of the molecule.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. This can help understand the electronic properties and chromophores within the molecule.
Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Benzyl Carbamate Analog This table demonstrates the typical accuracy of DFT calculations for predicting IR spectra by comparing computed and experimental frequencies for key functional groups in a related molecule.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Assignment | Reference |
| N-H Stretch | 3350 | 3365 | Amide N-H bond | researchgate.net |
| Aromatic C-H Stretch | 3050 | 3062 | Benzyl ring C-H | researchgate.net |
| Aliphatic C-H Stretch | 2960 | 2975 | Alkyl chain C-H | researchgate.net |
| C=O Stretch (Amide I) | 1690 | 1705 | Carbamate C=O | researchgate.net |
| N-H Bend (Amide II) | 1530 | 1545 | Carbamate N-H | researchgate.net |
| C-O Stretch | 1250 | 1260 | Ester C-O bond | researchgate.net |
Computational Modeling of Reaction Pathways and Transition States for this compound
Understanding the detailed mechanism of a chemical reaction is a central goal of chemistry. Computational modeling allows for the exploration of reaction pathways and the characterization of high-energy, transient species like transition states that are often impossible to observe experimentally. chemrxiv.org
For reactions involving this compound, such as its synthesis, hydrolysis, or enzymatic degradation, computational methods can:
Map the Potential Energy Surface: Calculations can trace the energetic path from reactants to products, identifying all intermediates and transition states along the way. researchgate.net
Determine Transition State Structures: By locating the first-order saddle point on the potential energy surface, the precise geometry of the transition state can be determined.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. researchgate.net This allows for the comparison of different possible reaction mechanisms to determine the most likely pathway. mdpi.com
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying reactions in complex environments, such as in an enzyme active site. nih.gov In a QM/MM simulation, the reacting part of the system (e.g., the substrate and key active site residues) is treated with a high-accuracy quantum mechanical method, while the rest of the protein and solvent are treated with a more efficient molecular mechanics force field. mdpi.comrsc.orgnih.gov
Table 4: Example of Calculated Activation Energies for a Carbamate Hydrolysis Mechanism This table illustrates how computational methods can be used to dissect a reaction mechanism into elementary steps and calculate the energy barrier for each, identifying the rate-determining step. The data is based on a QM/MM study of a model carbamate hydrolysis.
| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Significance | Reference |
| Step 1: Nucleophilic Attack | Serine residue attacks the carbamate carbonyl. | 19.1 | Rate-determining step of the reaction. | mdpi.com |
| Step 2: Formation of Tetrahedral Intermediate | A transient high-energy intermediate is formed. | - | Key intermediate on the reaction pathway. | mdpi.com |
| Step 3: C-O Bond Cleavage | The C-O bond breaks, releasing the alcohol. | 10.5 | Second step with a lower energy barrier. | mdpi.com |
In Silico Approaches to Enantioselectivity Prediction in this compound Synthesis or Transformations
Predicting the stereochemical outcome of a reaction is a significant challenge and a key area of computational chemistry. For chiral molecules like this compound, in silico methods can be used to predict the enantioselectivity of its synthesis or its interactions with other chiral molecules.
Transition State Modeling: In asymmetric catalysis, the enantiomeric excess of the product is determined by the difference in the activation energies of the two diastereomeric transition states that lead to the (S) and (R) enantiomers (ΔΔG‡). acs.org By accurately calculating the energies of these two transition states using DFT, it is possible to predict which enantiomer will be formed preferentially and in what excess. This approach was successfully used to understand the origin of chiral induction in a nickel-catalyzed reaction involving Cbz-protected imines. acs.org
Molecular Docking: This method predicts the preferred binding mode of a ligand to a receptor. To predict enantioselectivity, one can dock both the (S) and (R) enantiomers of a molecule into the binding site of a chiral receptor (e.g., an enzyme, a chiral stationary phase). mdpi.com The difference in the calculated binding energies (or docking scores) can correlate with the experimentally observed enantioselective recognition. nih.govfrontiersin.org This is useful for predicting the outcome of enzymatic resolutions or chiral chromatography separations.
Table 5: Example of Using DFT to Predict Enantioselectivity in a Model Asymmetric Reaction This table illustrates how the calculated energy difference between competing transition states can be used to predict the enantiomeric excess (ee) of a product.
| Transition State | Relative Free Energy (kcal/mol) | Calculated Enantiomeric Excess (%) | Major Enantiomer | Reference |
| TS-(S) | 0.0 | \multirow{2}{*}{92%} | S | acs.org |
| TS-(R) | +2.0 | acs.org |
Biochemical and Biological Research Applications of S Benzyl 1 Oxopentan 2 Yl Carbamate
(S)-Benzyl (1-oxopentan-2-YL)carbamate as a Substrate in Enzymatic Biotransformations
There is a lack of specific studies documenting the use of this compound as a substrate in enzymatic biotransformations. Generally, N-acyl α-aminoaldehydes can be substrates for various enzymes, such as oxidoreductases (for reduction to amino alcohols or oxidation to amino acids) and lyases. However, specific examples and data for the title compound are not available.
Enzyme Kinetics and Substrate Specificity Studies with this compound
No published research could be identified that details the enzyme kinetics (such as Km or kcat values) or substrate specificity of any enzyme with this compound. Such studies would be essential to understand the efficiency and selectivity of an enzyme for this particular substrate, but this information is not currently present in the scientific literature.
Mechanistic Insights into Enzyme-Mediated Reactions Involving this compound
In the absence of studies on enzymatic reactions with this compound, there are no mechanistic insights to report. Mechanistic studies would typically involve identifying the enzyme, characterizing the transformation (e.g., reduction of the aldehyde), and elucidating the catalytic mechanism, none of which has been documented for this compound.
Role of this compound as a Chiral Probe in Biochemical Pathways
The use of this compound as a chiral probe to investigate biochemical pathways has not been described in the available literature. Chiral probes are molecules used to study stereospecific aspects of biological processes. While the chiral nature of this compound makes it a potential candidate for such applications, there is no evidence of it being used in this capacity.
Derivatization of this compound for Biological Activity Profiling
While derivatization of compounds is a common strategy in medicinal chemistry to explore structure-activity relationships, there are no specific reports on the derivatization of this compound for the purpose of biological activity profiling. Research in this area would involve synthesizing analogues of the compound and testing their biological effects, but such studies have not been published.
Interaction of this compound with Biomolecular Targets at a Mechanistic Level
There is no information available regarding the interaction of this compound with any specific biomolecular targets. The aldehyde functionality present in the molecule suggests it could potentially interact with nucleophilic residues in proteins, such as the cysteine in the active site of cysteine proteases, a known mechanism for other α-amino aldehydes. However, without experimental evidence, any discussion of its interaction with biomolecular targets would be purely speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
